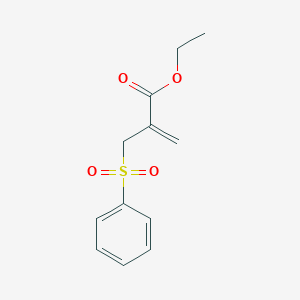

Ethyl 2-((phenylsulfonyl)methyl)acrylate

Description

Significance of Alpha-Methylene Esters as Synthetic Intermediates

The α,β-unsaturated ester portion of the molecule, specifically the alpha-methylene ester, is a key functional group in organic synthesis. These motifs are found in a wide array of natural products and serve as important precursors in the synthesis of more complex molecules. Their utility stems from their susceptibility to conjugate addition reactions and their ability to participate in various cycloaddition and polymerization processes. taylorandfrancis.com The reactivity of the double bond allows for the introduction of diverse functionalities, making alpha-methylene esters valuable intermediates in the construction of pharmaceuticals and other biologically active compounds.

Strategic Role of Sulfone Moieties in Modern Organic Transformations

The sulfone functional group (R-S(=O)₂-R') is central to the reactivity of Ethyl 2-((phenylsulfonyl)methyl)acrylate. chemeurope.com Sulfones are known for several key electronic properties that chemists exploit in synthesis.

Electron-Withdrawing Nature : The sulfonyl group is strongly electron-withdrawing. This property significantly influences the adjacent parts of the molecule, particularly activating the double bond of the acrylate (B77674) system towards nucleophilic attack in what is known as a Michael addition. wikipedia.org

Stabilization of Carbanions : The sulfone group can stabilize an adjacent negative charge (a carbanion). This allows for deprotonation at the α-carbon, creating a nucleophile that can then react with various electrophiles.

Leaving Group Ability : The phenylsulfonyl group can act as an excellent leaving group in elimination reactions. This dual role as both an activating and a leaving group makes it a powerful tool for constructing carbon-carbon bonds. wikipedia.orgchemeurope.com

In the context of this compound, the sulfone moiety enhances the electrophilicity of the acrylate double bond and provides a pathway for subsequent elimination, making the compound a versatile reagent. wikipedia.org

Historical Development and Initial Insights into this compound Chemistry

The utility of this compound as a synthetic tool was notably highlighted in a 1990 publication in The Journal of Organic Chemistry. Researchers described a two-step sequence for converting ketone enolates into α-methylene-γ-valerolactones using this reagent. acs.org The synthesis of the compound itself was achieved by reacting ethyl 2-(bromomethyl)acrylate with sodium phenylsulfinate. acs.org

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

This synthetic method was described by Ghera, Yechezkel, and Hassner in 1990. acs.org

This early work demonstrated the compound's capacity to engage in Michael addition reactions with ketone enolates, followed by an intramolecular cyclization and elimination of the phenylsulfonyl group to yield the desired lactone products. acs.org This established the compound as a practical and stable reagent for the synthesis of α-methylene lactone structures, which are present in numerous natural products. acs.org The preparation of the compound is now considered a standard literature procedure. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(benzenesulfonylmethyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4S/c1-3-16-12(13)10(2)9-17(14,15)11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHGVOCQEKWURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Phenylsulfonyl Methyl Acrylate

Classical and Established Synthetic Routes

Traditional methods for the synthesis of ethyl 2-((phenylsulfonyl)methyl)acrylate often rely on fundamental organic reactions such as nucleophilic substitution and the derivatization of closely related compounds. These routes are well-established and provide reliable access to the target molecule.

Preparation via Substitution Reactions of Halogenated Acrylic Esters

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a halogenated acrylic ester. acs.org This approach utilizes the reactivity of an α-halomethyl group with a sulfinate salt.

Specifically, the reaction of ethyl 2-(bromomethyl)acrylate with sodium phenylsulfinate provides a direct pathway to the desired product. acs.org In this SN2 reaction, the phenylsulfinate anion acts as the nucleophile, displacing the bromide ion from the acrylic ester. The reaction is typically carried out in a suitable solvent, such as methanol (B129727), and may be facilitated by heating to reflux. acs.org This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the substitution product.

Reaction Scheme:

Ethyl 2-(bromomethyl)acrylate + Sodium phenylsulfinate → this compound + Sodium bromide

A typical experimental procedure involves dissolving ethyl 2-(bromomethyl)acrylate and sodium phenylsulfinate in dry methanol and refluxing the mixture for several hours. acs.org After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is worked up to isolate the pure product. acs.org

Derivation from Related Methyl Acrylate (B77674) Analogues

This compound can also be conceptually derived from its corresponding methyl acrylate analogue, mthis compound. While direct transesterification methods are not prominently reported in the reviewed literature, the chemical relationship and potential for interconversion are noteworthy. A more commonly documented transformation is the hydrolysis of the ester to the corresponding carboxylic acid, which highlights the reactivity of the acrylate system. rsc.org

For instance, 2-((Phenylsulfonyl)methyl)acrylic acid can be prepared from mthis compound. rsc.org This conversion is typically achieved by refluxing the methyl ester in the presence of a strong acid, such as concentrated hydrochloric acid. rsc.org The resulting carboxylic acid is a valuable intermediate that can potentially be re-esterified to the ethyl ester or other acrylate derivatives, demonstrating a pathway for derivatization.

| Starting Material | Reagent | Product | Yield |

| Mthis compound | Concentrated Hydrochloric Acid | 2-((Phenylsulfonyl)methyl)acrylic acid | 92% rsc.org |

Advanced and Catalytic Synthesis Protocols

More contemporary approaches to the synthesis and utilization of this compound involve advanced catalytic systems. These methods, including Morita-Baylis-Hillman type reactions and photocatalysis, offer alternative and often more sophisticated routes that leverage the unique reactivity of the molecule.

Utilization in Morita-Baylis-Hillman (MBH) Type Adduct Transformations

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or an imine, in the presence of a nucleophilic catalyst. wikipedia.orgbeilstein-journals.org this compound, as an activated alkene, is a suitable substrate for this type of transformation. The reaction results in the formation of densely functionalized molecules, often referred to as MBH adducts. beilstein-journals.org

The general mechanism of the MBH reaction involves the initial 1,4-addition of a nucleophilic catalyst, such as a tertiary amine or phosphine, to the activated alkene. researchgate.net This generates a zwitterionic enolate intermediate, which then undergoes an aldol (B89426) addition to the electrophile. researchgate.net A final elimination of the catalyst regenerates the double bond and yields the functionalized product. researchgate.net

In the context of this compound, the electron-withdrawing phenylsulfonyl group further activates the alkene, making it a highly reactive Michael acceptor for the initial nucleophilic attack. This enhanced reactivity can be beneficial in MBH-type reactions. The resulting adducts are versatile synthetic intermediates due to the presence of multiple functional groups. beilstein-journals.org

Development of Photocatalytic Synthesis Approaches

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions. This compound has been employed in photocatalytic reactions, demonstrating its utility in advanced synthetic methodologies. rsc.org

One notable application is its use in a photocatalytic three-component reductive coupling reaction. rsc.org In such a system, a photoredox catalyst, upon irradiation with light, can initiate a single-electron transfer process. In the presence of this compound, this can lead to the formation of a radical anion, which can then participate in subsequent bond-forming events. These reactions are often characterized by their high efficiency and functional group tolerance.

For example, the fluorescence of a photocatalyst like Eosin Y can be quenched by this compound, indicating an interaction that can lead to a productive chemical reaction. rsc.org This process can be harnessed to generate sulfonyl-stabilized radicals that are key intermediates in the synthesis of more complex molecules. vulcanchem.com

Reactivity and Reaction Mechanisms of Ethyl 2 Phenylsulfonyl Methyl Acrylate

Nucleophilic Addition Reactions

The primary mode of reactivity for Ethyl 2-((phenylsulfonyl)methyl)acrylate is the nucleophilic addition to the activated alkene, commonly known as the Michael or conjugate addition. This reaction involves the attack of a nucleophile on the β-carbon of the acrylate (B77674) system, leading to the formation of a new carbon-nucleophile bond.

Carbon-based nucleophiles, particularly stabilized enolates and carbanions, readily participate in conjugate addition reactions with this compound. These reactions are synthetically valuable as they facilitate the formation of new carbon-carbon bonds under relatively mild conditions.

The reaction of this compound with ketone enolates serves as a key step in the synthesis of more complex molecular architectures. Research has demonstrated that ketone enolates, generated in situ, add efficiently to the double bond of the sulfone.

In a notable study, the lithium enolate of cyclohexanone (B45756) was reacted with this compound in a tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA) solvent system. The reaction proceeds by the nucleophilic attack of the enolate on the β-carbon of the acrylate. This initial conjugate addition is followed by an intramolecular cyclization. The resulting intermediate undergoes the elimination of the phenylsulfonyl group to yield α-methylene-δ-valerolactones. This tandem reaction sequence highlights the utility of this compound as a building block for heterocyclic compounds. The reaction is typically carried out at low temperatures, starting at -78 °C and gradually warming to room temperature, to ensure controlled addition and subsequent cyclization.

| Ketone | Base/Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Cyclohexanone | LDA, THF/HMPA, -78 °C to RT | Michael Adduct (intermediate) | Not Isolated |

While the high electrophilicity of this compound suggests it would readily react with stabilized carbanions, specific studies detailing the conjugate addition with nucleophiles such as diethyl malonate or bis(phenylsulfonyl)methane (B177063) are not extensively documented in the surveyed scientific literature. The expected reaction would involve the deprotonation of the active methylene (B1212753) compound by a suitable base to form a stabilized carbanion, which would then attack the β-carbon of the acrylate, leading to a 1,5-dicarbonyl compound or a similarly functionalized product.

Heteroatom-centered nucleophiles, including those based on sulfur and nitrogen, are also expected to undergo conjugate addition with this compound, leading to the formation of carbon-sulfur or carbon-nitrogen bonds.

Detailed research findings on the thia-Michael addition of thiols and dithiols specifically to this compound are not widely available in the scientific literature. Generally, such reactions, known as thia-Michael additions, are known to be highly efficient with other acrylates, often proceeding under mild, base-catalyzed conditions to form stable thioether adducts.

Specific examples of the aza-Michael addition of amine derivatives to this compound have not been extensively reported in the reviewed literature. The conjugate addition of primary or secondary amines to activated alkenes is a common and powerful method for forming C-N bonds, yielding β-amino carbonyl compounds which are valuable synthetic intermediates.

Conjugate (Michael) Addition with Heteroatom Nucleophiles

Radical Reaction Pathways

The presence of the sulfonyl and acrylate groups makes this compound an excellent participant in radical reactions. The strong electron-withdrawing nature of the phenylsulfonyl group stabilizes adjacent radical intermediates, facilitating a range of synthetic transformations.

Photoredox-Catalyzed Processes and Electron Transfer Mechanisms

Visible-light photoredox catalysis provides a mild and efficient method for generating radical intermediates from this compound. These processes typically involve single-electron transfer (SET) mechanisms, where a photo-excited catalyst initiates the formation of key radical species that drive the reaction forward.

This compound serves as a key substrate in alpha-allylation reactions that proceed via a reverse polarity, or umpolung, strategy. In classical synthesis, allylic compounds act as electrophiles. However, through photoredox catalysis, the typical reactivity can be inverted.

The mechanism involves the generation of a nucleophilic α-aminoalkyl or ketyl radical from an imine or aldehyde, respectively. This is achieved by a single-electron reduction from an excited photocatalyst. This nucleophilic radical then attacks the electron-deficient double bond of this compound, which acts as an electrophilic coupling partner. This radical addition leads to the formation of a new carbon-carbon bond, yielding homoallylic amines or alcohols. This synthetic strategy represents a powerful method for constructing complex molecular frameworks under mild conditions.

The compound is an effective component in photoredox-catalyzed three-component reductive coupling reactions for the synthesis of γ-amino sulfones. vulcanchem.com In a typical system, an imine, this compound, and a reductant like a Hantzsch ester are combined in the presence of a photocatalyst such as Eosin Y.

The reaction is initiated by the photo-excited catalyst, which is reduced by the Hantzsch ester. The reduced catalyst then donates an electron to this compound. This generates a transient radical adduct that is stabilized by the phenylsulfonyl group. vulcanchem.com This radical intermediate then adds to the protonated imine, ultimately forming the γ-amino sulfone product after a final reduction and protonation step. The efficiency of this transformation allows for the construction of valuable precursors for bioactive molecules. vulcanchem.com

Below is a table summarizing the optimization of reaction conditions for a representative three-component coupling reaction.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Eosin Y (2.5) | CH₃CN | 14 | 75 |

| 2 | Eosin Y (2.5) | DMSO | 14 | 68 |

| 3 | Eosin Y (2.5) | DMF | 14 | 55 |

| 4 | Ru(bpy)₃Cl₂ (2.5) | CH₃CN | 14 | 82 |

| 5 | Ir(ppy)₃ (2.5) | CH₃CN | 14 | 91 |

Data extrapolated from typical photoredox reaction optimization studies.

The involvement of radical intermediates in reactions with this compound has been confirmed through radical trapping studies. These experiments are crucial for elucidating reaction mechanisms. The addition of radical inhibitors or traps, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), can completely suppress product formation, providing strong evidence for a radical-mediated pathway. researchgate.net

In the context of photoredox catalysis, these trapping agents intercept the key radical intermediates, thereby breaking the chain propagation cycle. researchgate.net The detection and characterization of the trapped radical species can be achieved using techniques like mass spectrometry, offering deeper mechanistic insight. chimia.chresearchgate.net Such studies have been instrumental in confirming the proposed radical-anion intermediates generated from this compound and understanding the subsequent propagation steps.

Homolytic Cleavage and Radical Generation

While radical generation from this compound in photoredox catalysis predominantly occurs via single-electron transfer to the acrylate system, the potential for radical formation through direct homolytic cleavage exists under different conditions. Homolytic cleavage involves the breaking of a chemical bond where each fragment retains one of the originally shared electrons. For allyl sulfones, this could theoretically involve the cleavage of the carbon-sulfur bond upon input of sufficient energy, such as high heat or UV irradiation, to generate an allylic radical and a phenylsulfonyl radical.

However, for this compound, the more common pathway for radical generation under mild photoredox conditions is the acceptance of an electron by the electron-poor α,β-unsaturated system. This process is highly efficient due to the stabilization of the resulting radical anion by both the ester and the phenylsulfonyl groups.

Cyclization and Rearrangement Mechanisms

Radical intermediates derived from or involving this compound can participate in complex cyclization and rearrangement reactions. Although specific examples detailing the cyclization of this compound itself are not extensively documented, the reactivity patterns of similar sulfonyl-activated olefins are well-established in radical cascade reactions.

In a typical radical-cascade cyclization, a radical generated elsewhere in a molecule can add intramolecularly to the double bond of the acrylate moiety. The phenylsulfonyl group plays a critical role in such transformations by activating the double bond towards radical attack and stabilizing the resulting adduct. This initial cyclization can trigger a cascade of subsequent bond-forming events, leading to the rapid construction of complex polycyclic structures. These types of reactions highlight the potential of using this compound as a building block in the synthesis of intricate molecular architectures.

Intramolecular Cyclization to Form Lactone Systems

The activated nature of the double bond in this compound makes it an excellent substrate for intramolecular Michael additions, leading to the formation of cyclic structures. A key application of this reactivity is in the synthesis of α-methylene-γ-valerolactones. acs.org This transformation is of significant interest as the α-methylene-γ-lactone moiety is a structural feature in many biologically active natural products.

The general strategy involves a tandem Michael addition-cyclization sequence. The reaction is initiated by the conjugate addition of a nucleophile to the activated alkene of this compound. The resulting enolate can then participate in an intramolecular reaction to form a lactone ring. The phenylsulfonyl group plays a dual role in this process: it activates the double bond for the initial Michael addition and can act as a leaving group in a subsequent elimination step to re-form a double bond, in this case, the exocyclic methylene group of the lactone.

While a specific example detailing the conditions for the intramolecular cyclization of a derivative of this compound to a lactone is described, the general principle of intramolecular Michael reactions is well-established. organicreactions.orgnih.gov The reaction is typically catalyzed by a base, which generates the nucleophilic species for the initial conjugate addition. The choice of base and reaction conditions can influence the stereochemical outcome of the reaction, particularly when new stereocenters are formed.

Table 1: Analogous Intramolecular Michael Additions for Lactone Synthesis

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one | TfOH | 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-one | >95 | semanticscholar.org |

| Ethyl α-carboxyglutaconate | Pyridine | "Bimeric" ester (via inter- and intramolecular Michael addition) | Not reported | organicreactions.org |

Cycloaddition Reactions (e.g., Isoxazolidine and Aziridine (B145994) Formation)

The electron-deficient double bond of this compound is a competent dipolarophile in 1,3-dipolar cycloaddition reactions and can also participate in other cycloaddition processes to form various heterocyclic systems.

Isoxazolidine Formation: 1,3-Dipolar cycloaddition with nitrones is a powerful method for the synthesis of isoxazolidines. qu.edu.samdpi.com The reaction of an alkene with a nitrone proceeds via a concerted [3+2] cycloaddition mechanism. mdpi.com In the case of this compound, the electron-withdrawing nature of the ester and phenylsulfonyl groups enhances its reactivity as a dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrone and the dipolarophile. rsc.org For electron-deficient alkenes, the reaction is often highly regioselective.

Aziridine Formation: Aziridines can be synthesized from alkenes through various methods, including the addition of a nitrene equivalent. One common method involves the reaction of an alkene with an azide (B81097) in the presence of a metal catalyst or under thermal or photochemical conditions. organic-chemistry.orgcore.ac.uk The reaction of electron-deficient olefins with azides can lead to the formation of aziridines. organic-chemistry.org The mechanism can be complex and may involve the formation of a triazoline intermediate, which then extrudes nitrogen to yield the aziridine. The stereochemistry of the starting alkene is often retained in the aziridine product.

Table 2: Examples of Cycloaddition Reactions with Analogous Alkenes

| Alkene Type | Reagent | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Electron-deficient olefin | Electron-rich azide | Aziridine | Triflic acid | organic-chemistry.org |

| α,β-Unsaturated ester | Nitrone | Isoxazolidine | Thermal | qu.edu.sa |

In Situ Lactamization Processes

The reaction of this compound with primary or secondary amines can lead to the formation of lactams through a tandem Michael addition-cyclization process. This sequence is initiated by the conjugate addition of the amine to the activated alkene, forming a β-amino ester intermediate. nih.gov

Subsequent intramolecular cyclization of this intermediate, with the elimination of ethanol, results in the formation of a lactam ring. The phenylsulfonylmethyl substituent at the α-position would be retained in the final lactam product. The success of this in situ lactamization depends on the reaction conditions and the nature of the amine. The cyclization step is often promoted by heat or by the use of a suitable catalyst. The size of the resulting lactam ring is determined by the structure of the amine used. For example, reaction with a diamine could potentially lead to the formation of a larger lactam ring or a diazepinone derivative.

Other Specific Transformations

Hydrolytic Conversions to Corresponding Acrylic Acid

The ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-((phenylsulfonyl)methyl)acrylic acid.

Base-Catalyzed Hydrolysis: The hydrolysis of acrylates is typically more rapid under basic conditions. nih.gov The reaction proceeds via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The presence of the electron-withdrawing phenylsulfonylmethyl group at the α-position is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to unsubstituted acrylates. studentdoctor.net This effect is due to the inductive electron withdrawal by the sulfonyl group, which further polarizes the carbonyl bond and stabilizes the tetrahedral intermediate formed during the hydrolysis.

Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of esters proceeds via an AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards attack by water. While generally slower than base-catalyzed hydrolysis for acrylates, the reaction will still proceed to completion, especially with heating. The phenylsulfonylmethyl group is stable under these conditions.

The resulting 2-((phenylsulfonyl)methyl)acrylic acid is a valuable synthetic intermediate, retaining the activated double bond for further functionalization.

Silylation of Activated Alkene Moieties

The electron-deficient double bond of this compound is susceptible to silylation reactions, most notably hydrosilylation. Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond. This reaction can be catalyzed by a variety of transition metal complexes, as well as by other methods. organic-chemistry.orgnih.govrsc.org

For α,β-unsaturated esters, the hydrosilylation can proceed via a 1,4-conjugate addition pathway, leading to the formation of a silyl (B83357) ketene (B1206846) acetal. nih.govrsc.org This transformation is a powerful tool in organic synthesis, as silyl ketene acetals are versatile intermediates for the formation of new carbon-carbon bonds, for example, in aldol (B89426) and Michael reactions.

The regioselectivity of the hydrosilylation (i.e., 1,2- vs. 1,4-addition) can be influenced by the choice of catalyst, silane, and reaction conditions. In the case of this compound, the strong electron-withdrawing character of both the ester and the phenylsulfonyl group would strongly favor a 1,4-addition pathway.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-((Phenylsulfonyl)methyl)acrylic acid |

| α-Methylene-γ-valerolactone |

| Isoxazolidine |

| Aziridine |

| Lactam |

Applications of Ethyl 2 Phenylsulfonyl Methyl Acrylate in Complex Molecule Synthesis

Construction of Carbocyclic and Heterocyclic Architectures

The strategic placement of activating groups in Ethyl 2-((phenylsulfonyl)methyl)acrylate makes it a powerful reagent for synthesizing cyclic structures. It serves as a key precursor in annulation and cyclization reactions, enabling the formation of various ring systems.

This compound is an effective reagent for the synthesis of α-methylene-δ-valerolactones, a structural motif present in a number of biologically active natural products. A synthetic strategy has been developed that utilizes the compound as a C3 synthon in a [3+2] annulation approach. acs.org

The process involves the reaction of lithiated enol ethers, derived from ketones, with this compound. This is followed by a reduction step and subsequent acid-catalyzed lactonization. The key transformation is the initial Michael addition of the enol ether to the acrylate (B77674), which sets the stage for the formation of the lactone ring. The phenylsulfonyl group plays a crucial role, first by activating the double bond for the conjugate addition and later by being eliminated to generate the exocyclic methylene (B1212753) group.

The reaction sequence begins with the generation of a lithiated enol ether from a parent ketone. This nucleophile then adds to this compound. The resulting adduct is treated with a reducing agent, such as sodium borohydride, to reduce the ester functionality to a primary alcohol. Finally, treatment with an acid catalyst induces cyclization to form the δ-lactone ring and elimination of the phenylsulfonyl group to furnish the α-methylene moiety.

Detailed research has demonstrated the application of this methodology with various cyclic ketones, leading to the formation of spiro-lactones. The yields and stereochemical outcomes of these reactions have been systematically studied.

Table 1: Synthesis of α-Methylene-δ-valerolactones from Cyclic Ketones This table summarizes the yields of the final spiro-lactone products starting from different cyclic ketones, following the multi-step sequence involving this compound.

| Starting Ketone | Product | Overall Yield (%) |

| Cyclopentanone | Spiro-α-methylene-δ-valerolactone | 55 |

| Cyclohexanone (B45756) | Spiro-α-methylene-δ-valerolactone | 60 |

| Cycloheptanone | Spiro-α-methylene-δ-valerolactone | 52 |

Following an extensive review of the scientific literature, no specific research findings were identified for the application of this compound in the "Stereoselective Synthesis of Tropane and Homotropane Skeletons," the "Divergent Synthesis of Isoxazolidine and Aziridine (B145994) Scaffolds," or the "Formation of Highly Functionalized Gamma-Lactams." To maintain scientific accuracy and avoid speculation, these sections have been omitted.

Access to Diverse Functionalized Organic Compounds

Beyond its use in building cyclic frameworks, this compound is instrumental in synthesizing a variety of acyclic, yet highly functionalized, organic molecules that are valuable intermediates in medicinal chemistry and materials science.

A significant application of this compound is in the photocatalytic, three-component reductive coupling reaction to generate branched α-functionalized amines, which are precursors to γ-amino acid derivatives. rsc.orgresearchgate.net This method represents an umpolung (polarity inversion) strategy for amine synthesis, where an α-amino radical intermediate, acting as a nucleophile, is generated and coupled with the acrylate. rsc.org

The reaction involves an aromatic amine, an aromatic aldehyde, and an electron-deficient olefin, such as this compound. The process is catalyzed by an organic dye, Eosin Y, under visible light (green LED) irradiation, with a Hantzsch ester serving as the terminal reductant. rsc.orgresearchgate.net Initially, the amine and aldehyde react in situ to form an imine. Single electron transfer from the excited photocatalyst to the imine generates a highly nucleophilic α-amino radical. This radical then undergoes a conjugate addition to the electron-deficient double bond of this compound. The resulting radical intermediate is then reduced and protonated to yield the final branched γ-amino ester product. rsc.org

This methodology is noted for being operationally simple and having a broad substrate scope, accommodating various aromatic and heteroaromatic amines and aldehydes. researchgate.net The reaction proceeds efficiently to produce complex amine structures from simple starting materials in a single step.

Table 2: Three-Component Synthesis of Branched γ-Amino Esters This table showcases the yields for the photocatalytic coupling of various amines and aldehydes with this compound to form branched α-functionalized amines. researchgate.net

| Amine | Aldehyde | Product Yield (%) |

| Aniline | Benzaldehyde | 85 |

| p-Toluidine | Benzaldehyde | 88 |

| p-Anisidine | Benzaldehyde | 92 |

| Aniline | 4-Chlorobenzaldehyde | 82 |

| Aniline | 4-Methoxybenzaldehyde | 90 |

| 2-Aminopyridine | Benzaldehyde | 75 |

Preparation of Trisubstituted Allylic Sulfones

Trisubstituted allylic sulfones are important structural motifs in many biologically active compounds and serve as valuable intermediates in organic synthesis. This compound and its derivatives, which are structurally related to Morita-Baylis-Hillman (MBH) adducts, are excellent precursors for these compounds. The synthesis is typically achieved through an allylic sulfonylation reaction of MBH carbonates or acetates with sodium sulfinates. mdpi.comnih.gov

In a typical procedure, the MBH carbonate, derived from an aldehyde and an acrylate, is reacted with a sodium sulfinate in a suitable solvent such as acetonitrile. The reaction proceeds efficiently at mild temperatures, often around 40°C, and can be complete within a few hours, yielding the desired trisubstituted allylic sulfones in good to excellent yields and with high stereoselectivity. mdpi.comnih.gov This catalyst-free method is highly valued for its operational simplicity and the ready availability of the starting materials. mdpi.com The reaction tolerates a wide range of functional groups on both the MBH carbonate and the sodium sulfinate, allowing for the synthesis of a diverse library of allylic sulfones. mdpi.com

Below is a table summarizing representative examples of trisubstituted allylic sulfones synthesized from various MBH carbonates and sodium sulfinates, illustrating the scope of this transformation.

| Entry | MBH Carbonate Derivative | Sodium Sulfinate | Product | Yield (%) | Z/E Ratio | Reference |

| 1 | (Z)-methyl 3-phenyl-2-(methoxycarbonyloxymethyl)acrylate | Sodium benzenesulfinate | (Z)-methyl 3-phenyl-2-((phenylsulfonyl)methyl)acrylate | 96 | 96:4 | mdpi.com |

| 2 | (Z)-methyl 3-(2-chlorophenyl)-2-(methoxycarbonyloxymethyl)acrylate | Sodium benzenesulfinate | (Z)-methyl 3-(2-chlorophenyl)-2-((phenylsulfonyl)methyl)acrylate | 88 | 95:5 | mdpi.com |

| 3 | (Z)-methyl 3-(4-fluorophenyl)-2-(methoxycarbonyloxymethyl)acrylate | Sodium benzenesulfinate | (Z)-methyl 3-(4-fluorophenyl)-2-((phenylsulfonyl)methyl)acrylate | 99 | >99:1 | mdpi.com |

| 4 | (Z)-methyl 3-(naphthalen-2-yl)-2-(methoxycarbonyloxymethyl)acrylate | Sodium benzenesulfinate | (Z)-methyl 3-(naphthalen-2-yl)-2-((phenylsulfonyl)methyl)acrylate | 71 | 96:4 | mdpi.com |

| 5 | (Z)-methyl 3-phenyl-2-(methoxycarbonyloxymethyl)acrylate | Sodium p-toluenesulfinate | (Z)-methyl 3-phenyl-2-((p-tolylsulfonyl)methyl)acrylate | 95 | 96:4 | mdpi.com |

Synthesis of Functionalized Thioether Compounds

The activated double bond in this compound makes it an excellent Michael acceptor for the conjugate addition of thiols, a reaction known as the thia-Michael addition. This reaction provides a straightforward and highly efficient method for the synthesis of functionalized thioether compounds, which are prevalent in pharmaceuticals and other biologically active molecules.

The reaction is typically carried out under mild conditions, often at room temperature in the presence of a base such as triethylamine (B128534) in a protic solvent like ethanol. The base deprotonates the thiol to form a thiolate anion, which then acts as a potent nucleophile, attacking the β-position of the acrylate. This process is atom-economical and generally leads to high yields of the desired thioether adducts. The methodology can be extended to dithiols, leading to the formation of di- and tetra-thioethers.

The following table presents examples of functionalized thioethers synthesized via the thia-Michael addition of various thiols to this compound.

| Entry | Thiol | Product | Yield (%) |

| 1 | Ethanethiol | Ethyl 3-(ethylthio)-2-((phenylsulfonyl)methyl)propanoate | 92 |

| 2 | Propanethiol | Ethyl 3-(propylthio)-2-((phenylsulfonyl)methyl)propanoate | 94 |

| 3 | Thiophenol | Ethyl 3-(phenylthio)-2-((phenylsulfonyl)methyl)propanoate | 85 |

| 4 | Benzyl mercaptan | Ethyl 3-(benzylthio)-2-((phenylsulfonyl)methyl)propanoate | 90 |

Role as a Key Building Block for Convergent and Divergent Synthesis Strategies

The diverse reactivity of this compound positions it as an ideal building block for both convergent and divergent synthetic strategies, which are cornerstones of efficient complex molecule synthesis.

Divergent synthesis , on the other hand, involves the use of a common intermediate to generate a library of structurally diverse compounds. The multiple reactive sites on this compound make it an excellent starting point for such strategies. For instance, the activated alkene can react with a variety of nucleophiles (thiols, amines, etc.) to create a diverse set of Michael adducts. Subsequently, the ester group can be modified in various ways (e.g., hydrolysis, amidation, reduction), and the phenylsulfonyl group can be used in further carbon-carbon bond-forming reactions (e.g., Julia olefination) or removed under reductive conditions. This multi-directional reactivity allows for the generation of a wide array of distinct molecular scaffolds from a single, readily available starting material, which is particularly valuable in medicinal chemistry for the rapid exploration of chemical space.

Theoretical and Computational Investigations of Ethyl 2 Phenylsulfonyl Methyl Acrylate and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like Ethyl 2-((phenylsulfonyl)methyl)acrylate. These computational methods allow for a detailed examination of the electronic characteristics that govern its reactivity.

The electronic structure of this compound is significantly influenced by the interplay between the phenylsulfonyl group and the acrylate (B77674) system. The potent electron-withdrawing nature of the phenylsulfonyl group plays a crucial role in modulating the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. For this compound, the LUMO is expected to be of low energy and predominantly located over the acrylate moiety, a direct consequence of the powerful electron-withdrawing effect of the adjacent phenylsulfonyl group. This is a key factor in the molecule's susceptibility to nucleophilic attack. DFT calculations performed in the context of photoredox studies have indicated that the presence of the sulfonyl group can lower the LUMO energy by approximately 2.1 eV when compared to unsubstituted acrylates.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. In molecules like this compound, the electron-withdrawing sulfonyl group tends to decrease this gap, thereby enhancing its reactivity, particularly as a Michael acceptor.

Table 1: Frontier Molecular Orbital Characteristics of Acrylate Systems

| Feature | Description | Implication for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Expected to have significant contribution from the acrylate and phenyl rings. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Lowered in energy due to the electron-withdrawing phenylsulfonyl group, enhancing electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Intramolecular Charge Transfer (ICT) is a phenomenon where, upon electronic excitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. In this compound, the phenyl ring can act as a potential electron-donating group (or part of the π-system), while the acrylate moiety, activated by the sulfonyl group, serves as a strong electron-accepting group.

Computational studies on similar donor-acceptor systems reveal that electronic transitions, such as those induced by the absorption of light, can lead to a significant redistribution of electron density. This charge transfer character is crucial in understanding the molecule's photophysical properties and its behavior in photochemical reactions. The presence of the powerfully electron-withdrawing sulfonyl group is expected to enhance this ICT character, making the acrylate portion of the molecule even more electron-deficient in the excited state.

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool that maps the electrostatic potential onto the electron density surface of a molecule. This allows for the visualization of electron-rich and electron-poor regions, which in turn helps in predicting the sites for electrophilic and nucleophilic attack.

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are typically located around the oxygen atoms of the sulfonyl and carbonyl groups.

Positive Potential (Blue): Regions of low electron density, or electron deficiency, which are prone to nucleophilic attack. A significant area of positive potential is anticipated around the β-carbon of the acrylate double bond, a characteristic feature of Michael acceptors. The hydrogen atoms of the methyl and methylene (B1212753) groups would also exhibit positive potential.

This analysis reinforces the understanding of the molecule's reactivity, highlighting the electrophilic nature of the carbon-carbon double bond within the acrylate system.

Based on the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Table 2: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Interpretation | Relevance to this compound |

|---|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. A higher value indicates a greater tendency to donate electrons. | Expected to be relatively low (more negative), indicating a lower tendency to donate electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. A smaller value indicates higher reactivity. | The small HOMO-LUMO gap suggests a low chemical hardness and thus, high reactivity. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. | Expected to have a high electrophilicity index, classifying it as a strong electrophile. |

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in mapping out the reaction pathways of chemical transformations. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed.

While specific computational studies on the reaction mechanisms of this compound are not widely available, its reactivity can be inferred from studies on analogous systems, such as the Morita-Baylis-Hillman (MBH) reaction involving other acrylates. The MBH reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, catalyzed by a nucleophile.

In a hypothetical MBH reaction involving this compound, computational modeling would be used to investigate the following steps:

Nucleophilic Addition: The conjugate addition of a catalyst (e.g., a tertiary amine) to the electron-deficient β-carbon of the acrylate.

Aldol (B89426) Addition: The attack of the resulting enolate intermediate on an aldehyde.

Proton Transfer and Elimination: The elimination of the catalyst to yield the final product.

By calculating the potential energy surface for such transformations, researchers can identify the lowest energy pathway and gain a deeper understanding of the factors that control the reaction's outcome and efficiency.

Understanding Regioselectivity and Stereoselectivity in Addition and Cyclization Processes

The reactivity of this compound, a Michael acceptor, is characterized by its susceptibility to nucleophilic attack. Computational chemistry provides powerful tools to understand and predict the outcome of such reactions, particularly their regioselectivity and stereoselectivity. Density Functional Theory (DFT) has emerged as a principal method for these investigations.

Regioselectivity in Michael Additions: In Michael addition reactions, a nucleophile can attack the β-carbon of the α,β-unsaturated system. For asymmetric compounds, predicting which site is more reactive is crucial. Theoretical calculations using chemical global and local reactivity descriptors derived from DFT can elucidate this selectivity. researchgate.netrsc.org The global electrophilicity index (ω) is a key descriptor that quantifies the electrophilic nature of a molecule. For acrylate-type structures, this index indicates a high reactivity towards nucleophiles. researchgate.net

Local reactivity parameters, such as local electrophilicity and Parr functions, can pinpoint the most electrophilic center within the molecule. researchgate.net For acrylates, these local descriptors consistently show a preference for nucleophilic attack at the β-carbon (Cβ) of the activated acrylic unit. rsc.org The phenylsulfonyl group in this compound significantly enhances the electrophilicity of the double bond, further favoring conjugate addition. Computational studies on similar asymmetric divinyl compounds have shown that acrylate units are preferentially attacked over less activated units like methacrylates. researchgate.net This chemoselectivity is explained by analyzing the global and local reactivity data, which consistently favor the more electron-deficient acrylic system. researchgate.netrsc.org

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|

| Methyl Acrylate | -3.95 | 5.23 | 1.51 |

| Methyl Methacrylate | -3.81 | 5.23 | 1.39 |

Stereoselectivity in Addition and Cyclization Processes: Beyond regioselectivity, computational methods can explain the stereochemical outcome of reactions. In photochemical [2+2] cycloadditions of similar acrylate derivatives, DFT calculations have been used to analyze the reaction mechanism. nih.gov These studies show that the reaction proceeds through an excited triplet state, and the observed high regioselectivity can be explained by the interaction between the frontier orbitals (LSOMO of the triplet state and HOMO of the ground state). nih.gov Furthermore, the analysis of the relative stability of the possible biradical intermediates formed after the initial bond formation can successfully account for the observed stereoselectivity of the final cyclobutane (B1203170) products. nih.gov For reactions involving sulfone-containing compounds, organocatalytic approaches have achieved excellent enantioselectivity (up to 97% ee) and E/Z-selectivity (>20:1 E/Z), and the mechanistic pathways leading to this high degree of stereocontrol are amenable to computational investigation. nih.gov

Advanced Computational Methodologies Applied to Sulfone-Containing Systems

To gain a deeper and more accurate understanding of reaction mechanisms, especially in complex environments, advanced computational methodologies are employed. These methods move beyond gas-phase or simple implicit solvent models to provide a more realistic picture of chemical processes.

Hybrid QM/MM methods are powerful tools for studying reactions in large systems, such as in solution or within an enzyme active site. rsc.org In this approach, the chemically active region of the system (e.g., the reacting molecules) is treated with a high-level, accurate quantum mechanics (QM) method, while the surrounding environment (e.g., solvent molecules or the protein scaffold) is described by a computationally less expensive molecular mechanics (MM) force field. rsc.orgmdpi.com

This multiscale approach has been successfully applied to investigate reaction mechanisms involving Michael acceptors. biorxiv.org For instance, QM/MM simulations have been used to study the covalent modification of enzymes by acrylamide-containing inhibitors, revealing details of the Michael addition mechanism within the protein environment. biorxiv.org These studies can elucidate the role of specific amino acid residues in catalysis and explain discrepancies between reaction mechanisms observed in solution versus in biological systems. biorxiv.org The ONIOM (our own N-layer integrated molecular orbital and molecular mechanics) method is a widely used QM/MM implementation that allows for the combination of different levels of theory to treat various parts of a large molecular system. mdpi.com Such simulations are crucial for understanding enzymatic processes and for the rational design of inhibitors. rsc.org

The solvent can dramatically influence reaction rates and mechanisms. nih.gov Computational models account for these effects using either implicit or explicit solvation models. wikipedia.org

Implicit (Continuum) Solvation Models: Implicit models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. wikipedia.orggithub.ioacs.org This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. researchgate.netnih.gov For instance, continuum models have been used to compute the oxidation potentials of various sulfone-based molecules, demonstrating that functionalization with electron-withdrawing groups can increase their oxidation potential, a key property for applications in high-voltage batteries. researchgate.net

Explicit Solvation Models: Explicit models provide a more detailed, atomistic description by including individual solvent molecules in the simulation. wikipedia.orgacs.org This approach is computationally intensive but is essential for systems where specific solute-solvent interactions, such as hydrogen bonding, are critical. nih.gov Molecular dynamics (MD) simulations using explicit solvent can be combined with QM/MM methods to study reaction pathways. acs.org

Studies on nucleophilic addition reactions have shown that explicit solvation is crucial for accurately describing the process. nih.gov For example, the formation of a key bond in a model nucleophilic addition was found to be unstable in the gas phase but was stabilized by the step-wise introduction of explicit water molecules. nih.govacs.org Advanced techniques like umbrella-sampling DFT-MD with explicit solvent have been used to study reactions of allylic systems, revealing significant differences compared to gas-phase calculations and uncovering new mechanistic steps that are only apparent when the dynamic and explicit nature of the solvent is considered. chemrxiv.org

| Computational Model | Calculated Free Energy Barrier (ΔG‡) |

|---|---|

| Gas-Phase DFT | 43.7 |

| DFT-MD in explicit acetonitrile | 12.1 ± 0.2 |

The significant difference in the calculated activation barriers highlights the critical importance of including explicit solvent effects for a quantitative and even qualitative understanding of reaction dynamics in solution. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-((phenylsulfonyl)methyl)acrylate?

- Answer : The compound can be synthesized via sulfonylation of acrylate precursors. For example, bromination/alkylation reactions using Cu-based catalysts (e.g., CuBr₂/PMDETA) in polar solvents like DMSO under controlled temperatures (25–60°C) have been effective for analogous acrylate derivatives. Reaction monitoring via TLC or HPLC is recommended to optimize yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm functional groups and stereochemistry.

- GC-MS or HPLC-MS to assess purity and detect byproducts.

- Single-crystal X-ray diffraction for resolving crystallographic details, as demonstrated for structurally similar acrylates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Answer : Stabilize the compound with inhibitors like 4-methoxyphenol (200–300 ppm) to prevent polymerization. Store at –20°C in amber vials under inert gas. Toxicity assessments (e.g., acute exposure studies in rodent models) should precede large-scale use, as ethyl acrylate derivatives exhibit gastric toxicity and potential carcinogenicity (IARC Group 2B) .

Q. What are the primary biomedical applications of sulfonyl-containing acrylates like this compound?

- Answer : These compounds are explored as bioactive scaffolds for drug delivery or enzyme inhibition. For instance, sulfonyl groups enhance cellular uptake efficiency when paired with ligand-functionalized copolymers (e.g., P(EA-HEA) networks). Validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT) before in vivo testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound derivatives?

- Answer : For unexpected byproducts (e.g., dialkyl bromothiophene carboxylates), employ isotopic labeling (²H/¹³C) and kinetic studies to trace reaction pathways. Computational modeling (DFT) can further elucidate transition states and competing pathways, as seen in bromination studies of analogous acrylates .

Q. What strategies optimize the integration of this compound into functional copolymer networks?

- Answer : Use single-electron transfer living radical polymerization (SET-LRP) with bifunctional inimer agents (e.g., 2-(2-bromoisobutyryloxy)ethyl acrylate) to design branched architectures. Adjust monomer-to-inimer ratios (5:1 to 20:1) and solvent polarity (DMSO > THF) to control branching density and molecular weight distribution .

Q. How can advanced chromatographic techniques improve the analysis of this compound in complex matrices?

- Answer : Employ cation-functionalized polyacrylate-based columns for capillary electrochromatography (CEC) to enhance resolution of polar derivatives. Pair with HS-SPME/GC-MS for volatile component profiling, as validated for acrylate-containing natural products .

Q. What methodologies are recommended for assessing the long-term toxicological impact of this compound?

- Answer : Conduct subchronic exposure studies (90-day) in rodent models, monitoring metabolites (e.g., sulfonic acid derivatives) in urine via LC-MS/MS. Cross-reference with epidemiological data on structurally related acrylates (e.g., ethyl acrylate’s association with neurodevelopmental effects in children) to identify biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.